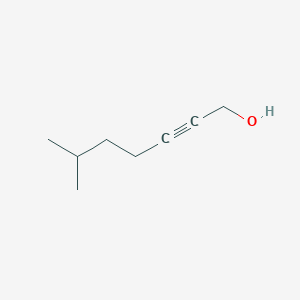

2-Heptyn-1-ol, 6-methyl-

Description

BenchChem offers high-quality 2-Heptyn-1-ol, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptyn-1-ol, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34452-36-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-methylhept-2-yn-1-ol |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |

InChI Key |

MVBRYNZPDUGVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC#CCO |

Origin of Product |

United States |

Structural Classification and Relevance of Methyl Substituted Alkynols

From a structural standpoint, 2-Heptyn-1-ol, 6-methyl- is classified as a primary, internal alkynol. The term "primary" refers to the hydroxyl group being attached to a carbon atom that is bonded to only one other carbon atom. It is an "internal" alkynol because the carbon-carbon triple bond is not located at the end of the carbon chain. Specifically, the hydroxyl group is adjacent to the alkyne, making it a propargylic alcohol, a subclass known for its distinct reactivity.

The presence of a methyl group at the 6-position introduces specific steric and electronic effects that are of significant interest in medicinal and synthetic chemistry. Methyl substitution can modulate a molecule's physicochemical properties, including its lipophilicity (oil/fat solubility) and metabolic stability. juniperpublishers.com In drug design, the strategic addition of a methyl group can sometimes lead to a profound increase in a compound's biological activity, a phenomenon often referred to as the "Magic Methyl Effect". juniperpublishers.com This effect can arise from the methyl group's ability to influence the molecule's conformation, improve its binding affinity to a biological target, or block sites of metabolic degradation. juniperpublishers.com

Historical Context and Evolution of Research on Acetylenic Alcohols

The study of acetylenic alcohols, the chemical class to which 2-Heptyn-1-ol, 6-methyl- belongs, has a rich history dating back to the early 20th century. A foundational moment in this field was the discovery of the Favorskii reaction by Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. wikipedia.orgjk-sci.com This reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound (an aldehyde or ketone) in the presence of a base to produce a propargylic alcohol. jk-sci.com This method provided the first reliable and general route to this important class of molecules.

Initially, research focused on establishing the fundamental reactivity and synthetic methods for these compounds. By the mid-20th century, the significance of acetylenic alcohols as versatile intermediates in organic synthesis was widely recognized. guidechem.com For instance, C6 acetylenic alcohols were identified as crucial intermediates in the industrial synthesis of Vitamin A and various carotenoids. asianpubs.org Over the decades, research has evolved from these foundational syntheses to the development of highly sophisticated catalytic systems that utilize the unique reactivity of the alkyne and alcohol functional groups. Modern advancements include the use of metal catalysts for selective transformations and the incorporation of acetylenic alcohols into complex molecular architectures. nih.govscispace.com

Broader Significance in Synthetic Chemistry Methodologies

Direct Synthesis Approaches to Alkynol Frameworks

Direct synthesis methods focus on the creation of the carbon-carbon triple bond and the adjacent alcohol functionality concurrently or in a sequential one-pot process. These approaches are often atom-economical and provide efficient access to the desired alkynol structures.

Propargyl alcohols are a fundamental class of acetylenic alcohols and their synthesis routes are well-established. A primary industrial method involves the copper-catalyzed addition of formaldehyde to acetylene. wikipedia.org More broadly, the synthesis of substituted propargyl alcohols, which are analogues to 2-Heptyn-1-ol, 6-methyl-, is commonly achieved through the nucleophilic addition of metal acetylides to aldehydes and ketones. acs.orgyoutube.com This C-C bond-forming reaction is a cornerstone of alkyne chemistry. organic-chemistry.org

Terminal alkynes can be deprotonated using a strong base to form a nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon. youtube.com A subsequent acidic workup protonates the resulting alkoxide to yield the propargyl alcohol. youtube.com

Key Features of Propargyl Alcohol Synthesis:

Starting Materials: Terminal alkynes and carbonyl compounds (aldehydes or ketones).

Key Reagent: A strong base to deprotonate the alkyne (e.g., n-BuLi, NaNH₂). wikipedia.org

Versatility: This method allows for the introduction of various substituents on both sides of the carbinol center, enabling the synthesis of a wide array of secondary and tertiary propargylic alcohols. acs.org

For instance, the synthesis of an analogue like 2-Heptyn-1-ol could conceptually start from 1-pentyne, which is deprotonated and then reacted with formaldehyde.

Hydroxymethylation of terminal alkynes represents a direct method for producing primary propargylic alcohols. This transformation involves the addition of a hydroxymethyl group (-CH₂OH) to the terminal alkyne. An efficient strategy for this conversion utilizes rongalite (sodium hydroxymethanesulfinate) as the C1 source, avoiding the need for low-temperature conditions or hazardous lithium reagents often associated with traditional methods. rsc.org Mechanistic studies suggest the reaction may proceed through the direct nucleophilic attack of the terminal alkyne on the carbon atom of rongalite. rsc.org

Another advanced technique involves a copper-catalyzed hydroxymethylation of alkynes using carbon dioxide (CO₂) and a hydrosilane. researchgate.net This method can be selectively tuned to produce either allylic alcohols through direct hydroxymethylation or homobenzylic alcohols via reductive hydroxymethylation by including or excluding a proton source like t-butanol. researchgate.net

| C1 Source | Catalyst System | Key Features |

| Rongalite | None specified | Avoids low-temperature and lithium reagents. rsc.org |

| Carbon Dioxide (CO₂) | Copper(I) acetate / Ligand | Utilizes a renewable C1 source; reaction path is tunable. researchgate.net |

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The formation of acetylenic alcohols has benefited significantly from the development of advanced catalytic systems. These catalysts facilitate the addition of alkynes to carbonyl compounds under milder conditions and can even impart stereoselectivity. cyberleninka.ru

Several catalytic systems have been investigated for the synthesis of acetylenic alcohols:

Zinc-based Catalysts: Zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine has been shown to mediate the enantioselective addition of terminal alkynes to aldehydes. acs.orgorganic-chemistry.org This system is practical as it can be conducted in reagent-grade toluene and tolerates moisture. organic-chemistry.org

Titanium-based Catalysts: The combination of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral ligand such as BINOL catalyzes the reaction between alkynylzinc reagents and a wide range of aldehydes, producing chiral propargyl alcohols with high enantioselectivity at room temperature. cyberleninka.ruorganic-chemistry.org

Indium-based Catalysts: A system of Indium(III) bromide (InBr₃) and triethylamine (Et₃N) promotes the alkynylation of various aldehydes. organic-chemistry.org

Gold-based Catalysts: Gold(I) catalysts are effective in promoting reactions involving unsaturated carbon-carbon bonds. nih.gov For example, IPrAuNTf₂ can catalyze an intermolecular condensation of alkynols and terminal alkynes, leading to functionalized cyclic ethers. nih.gov

The choice of catalyst and reaction conditions, including temperature, solvent, and reaction duration, significantly influences the product yield and selectivity. cyberleninka.ru

| Metal Catalyst | Chiral Ligand/Additive | Substrates | Key Advantage |

| Zn(OTf)₂ | (+)-N-methylephedrine | Terminal alkynes, Aldehydes | High enantioselectivity (up to 99% ee), practical procedure. acs.org |

| Ti(OiPr)₄ | BINOL | Alkynylzinc reagents, Aldehydes | Broad aldehyde scope, high enantioselectivity. organic-chemistry.org |

| InBr₃ | Et₃N (as base) | Terminal alkynes, Aldehydes | Effective for a variety of aldehydes. organic-chemistry.org |

| IPrAuNTf₂ | None | Alkynols, Terminal alkynes | Catalyzes intermolecular condensation. nih.gov |

Isomerization and Rearrangement Strategies Towards Alkynols

An alternative to direct synthesis is the isomerization of an existing alkyne. Internal alkynes are generally more thermodynamically stable than their terminal isomers. youtube.comyoutube.com However, specific reagents can drive the reaction "contra-thermodynamically" to furnish the less stable terminal alkyne, a process often referred to as the "alkyne zipper" reaction. wikipedia.orgmdpi.com This strategy is particularly useful for synthesizing ω-alkynols (alkynols with a terminal triple bond) from internal alkynols.

Potassium 3-aminopropylamide (KAPA) is an exceptionally strong base that is highly effective for promoting the rapid, multipositional isomerization of internal triple bonds to the terminus of a carbon chain. doaj.orgresearchgate.net The reagent is typically prepared in situ from potassium hydride and 1,3-diaminopropane. wikipedia.orgresearchgate.net

The reaction proceeds through a series of deprotonation and reprotonation steps, involving allene intermediates, which allows the triple bond to "walk" along the carbon chain. wikipedia.orgmdpi.com The process is driven by the irreversible deprotonation of the terminal alkyne by the superbase, forming a stable terminal acetylide. wikipedia.org A mild acid workup then quenches the reaction to yield the terminal alkynol. wikipedia.org This method has been successfully used to convert internal alkynols like 2-nonyn-1-ol and 2-heptyn-1-ol into their terminal isomers, 8-nonyn-1-ol and 6-heptyn-1-ol, respectively, in high yields and with remarkable speed. doaj.org

Example of KAPA-Mediated Isomerization:

Substrate: 2-Decyn-1-ol

Reagent: Potassium 3-aminopropylamide (KAPA)

Product: 9-Decyn-1-ol

Result: The isomerization is exceptionally facile and provides a powerful tool for remote functionalization. wikipedia.orgresearchgate.net

While KAPA is a premier reagent for terminal alkyne synthesis, other strong bases can also catalyze the isomerization of alkynes. The outcome of these reactions depends on the relative stability of the possible isomers and the strength of the base used. youtube.com

In the presence of catalytic amounts of base, an equilibrium is established between internal and terminal alkynes, which typically favors the more stable internal alkyne. wikipedia.org For example, treating 1-pentyne with ethanolic potassium hydroxide results in the formation of the more stable 2-pentyne. youtube.com

However, using a stoichiometric amount or an excess of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, can drive the equilibrium towards the terminal alkyne. youtube.comyoutube.com This is because the strong base is capable of deprotonating the terminal alkyne to form the thermodynamically stable acetylide anion, effectively removing the terminal alkyne from the equilibrium and driving the reaction to completion. youtube.comyoutube.com The reaction mechanism involves the abstraction of a proton adjacent to the triple bond, leading to an acetylenic or allenic carbanion intermediate. mdpi.com

| Base | Conditions | Typical Outcome |

| Potassium Hydroxide (KOH) | Catalytic, High Temp. | Favors formation of the most stable internal alkyne. youtube.com |

| Sodium Amide (NaNH₂) | Excess, Liquid NH₃ | Can favor formation of the terminal acetylide. youtube.com |

| Potassium 3-aminopropylamide (KAPA) | Excess, 1,3-Diaminopropane | Rapid and high-yield formation of the terminal alkyne. doaj.orgresearchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral Alkynols

The synthesis of chiral alkynols, such as 2-heptyn-1-ol, 6-methyl-, is a significant area of research in organic chemistry due to the prevalence of the propargylic alcohol motif in natural products and as versatile synthetic intermediates. researchgate.net Stereoselective and asymmetric methodologies are crucial for accessing enantiomerically pure forms of these compounds, which is often essential for their desired biological activity or for their use as chiral building blocks. These strategies can be broadly categorized into methods that directly form the stereocenter and those that use external chiral influences like auxiliaries or catalysts to control the stereochemical outcome.

Enantioselective Formation of Alkynol Stereoisomers

The direct enantioselective formation of alkynol stereoisomers, particularly propargylic alcohols, is most commonly achieved through the asymmetric addition of terminal alkynes to prochiral aldehydes. This transformation creates a new stereocenter at the carbon atom bearing the hydroxyl group. Various catalytic systems have been developed to achieve high levels of enantioselectivity in these reactions. researchgate.net

One of the primary methods involves the use of alkynyl organometallic reagents in the presence of a chiral catalyst. researchgate.net For instance, the addition of alkynylzinc reagents to aldehydes, catalyzed by a chiral ligand complexed to a metal like titanium, is a well-established protocol. The chiral environment created by the catalyst directs the approach of the alkyne to one of the two enantiotopic faces of the aldehyde carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding propargylic alcohol.

Research findings have demonstrated the broad applicability of these methods. The reaction conditions can be tuned by modifying the metal, the chiral ligand, the solvent, and the specific alkynylmetallic species to optimize both chemical yield and enantiomeric excess (ee) for a wide range of aldehyde and alkyne substrates. This allows for the synthesis of a diverse library of chiral propargylic alcohols, including analogues of 2-heptyn-1-ol, 6-methyl-.

| Aldehyde Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Ti(O-i-Pr)4 / (S)-BINOL | 85 | 93 |

| Isovaleraldehyde | 1-Pentyne | Zn(OTf)2 / N-Methylephedrine | 92 | >99 |

| Cinnamaldehyde | Trimethylsilylacetylene | CuI / (S)-Ph-BOX | 75 | 96 |

| Cyclohexanecarboxaldehyde | 1-Hexyne | Ti(O-i-Pr)4 / (S)-L5 Ligand | 85 | 93 |

| Butyraldehyde | 4-Phenyl-1-butyne | ZnMe2 / Chiral Perhydro-1,3-benzoxazine | 78 | 96 |

Chiral Auxiliary and Catalyst-Controlled Methodologies

Beyond direct catalytic asymmetric addition, the stereochemical outcome of alkynol synthesis can be controlled through the use of either chiral auxiliaries temporarily incorporated into the substrate or by employing stoichiometric or catalytic amounts of a chiral reagent or catalyst.

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

In the context of synthesizing chiral alkynols, an auxiliary can be attached to either the alkyne or the carbonyl-containing precursor. For example, an achiral acid chloride can be reacted with a chiral oxazolidinone, such as those popularized by David Evans, to form an imide. This chiral imide can then undergo a diastereoselective reaction, like an aldol addition, where the bulky auxiliary blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered side. blogspot.comresearchgate.net The resulting aldol adduct, which has a defined stereochemistry, can then be transformed through subsequent steps (e.g., reduction and elimination) to yield the desired chiral alkynol after cleavage of the auxiliary. The stereochemistry of the newly formed centers is dictated by the chirality of the auxiliary. blogspot.com

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation Reactions | Forms a chiral imide, provides excellent facial selectivity. blogspot.com |

| Camphorsultam | Diels-Alder, Alkylation Reactions | Highly crystalline derivatives aid in purification. |

| (S)- and (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Alkylation of Aldehydes/Ketones | Forms chiral hydrazones, enabling α-alkylation. |

| 8-Phenylmenthol | Alkylation of Enolates | One of the earliest developed auxiliaries. wikipedia.org |

Catalyst-Controlled Methodologies

Catalyst-controlled methodologies represent a highly efficient approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. This approach is often preferred for its high atom economy. In the synthesis of chiral alkynols, chiral catalysts guide the reaction between an alkyne and an aldehyde to selectively produce one enantiomer.

A variety of chiral catalysts, including transition metal complexes and organocatalysts, have been developed for this purpose. researchgate.net For instance, chiral ligands such as 1,1'-bi-2-naphthol (BINOL) or bis(oxazoline) (BOX) ligands can be combined with metal sources like titanium, zinc, or copper to form potent asymmetric catalysts for the alkynylation of aldehydes. researchgate.netacs.org The catalyst forms a chiral pocket around the reaction center, influencing the transition state geometry and lowering the activation energy for the formation of one stereoisomer over the other. Similarly, chiral organocatalysts, such as amino acids or their derivatives, can activate the substrates and facilitate the enantioselective addition.

| Catalyst Type | Metal/Core Structure | Chiral Ligand/Motif | Typical Reaction |

|---|---|---|---|

| Transition Metal Complex | Titanium(IV) isopropoxide | (S)-BINOL | Alkynylzinc addition to aldehydes researchgate.net |

| Transition Metal Complex | Copper(I) Iodide | Bis(oxazoline) (BOX) | Terminal alkyne addition to quinolones acs.org |

| Organocatalyst | Proline derivative | Pyrrolidine ring | Aldol and Mannich-type reactions |

| Transition Metal Complex | Dimethylzinc | N-Methylephedrine | Alkynylation of aldehydes |

Reduction Reactions of the Alkyne Moiety

The alkyne group in 2-Heptyn-1-ol, 6-methyl- is susceptible to reduction under various conditions, leading to either partial reduction to an alkene or complete saturation to an alkane. The choice of reagents and reaction conditions dictates the outcome, allowing for selective synthesis of desired products.

Stereoselective Partial Hydrogenation to Allylic Alcohols (e.g., Chan Alkyne Reduction)

The partial reduction of propargyl alcohols to allylic alcohols is a key transformation. The Chan Alkyne Reduction, which utilizes reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH4), is a notable method for the stereoselective conversion of acetylenic alcohols into trans-(E)-allylic alcohols. alfa-chemistry.com This method is highly valued for its high stereochemical control. alfa-chemistry.com The mechanism involves the reaction of the reducing agent with the hydroxyl group, which facilitates an intramolecular hydrogen transfer to the alkyne, ultimately yielding the trans-allylic alcohol after workup. alfa-chemistry.com

While specific studies detailing the Chan Reduction on 2-Heptyn-1-ol, 6-methyl- are not prevalent, the general applicability of this reaction to propargyl alcohols suggests a predictable outcome, as outlined in the following representative scheme.

Table 1: Representative Chan Alkyne Reduction Conditions

| Reagent | Solvent | Temperature (°C) | Expected Product | Stereochemistry |

|---|---|---|---|---|

| Red-Al | Toluene | 0 to 25 | (E)-6-methyl-2-hepten-1-ol | trans-(E) |

| LiAlH4 | Tetrahydrofuran (THF) | 0 | (E)-6-methyl-2-hepten-1-ol | trans-(E) |

Complete Hydrogenation to Saturated Analogues

The triple bond of 2-Heptyn-1-ol, 6-methyl- can be fully reduced to a single bond, yielding the corresponding saturated alcohol, 6-methyl-1-heptanol. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this process include platinum or palladium on a carbon support (Pt/C or Pd/C), in the presence of hydrogen gas (H2). This method is highly efficient for achieving complete saturation of the alkyne.

Table 2: Typical Conditions for Complete Hydrogenation

| Catalyst | Solvent | Pressure | Product |

|---|---|---|---|

| Pd/C (5-10%) | Ethanol or Methanol | 1-4 atm H2 | 6-methyl-1-heptanol |

| PtO2 (Adam's catalyst) | Ethyl acetate | 1-4 atm H2 | 6-methyl-1-heptanol |

Chemo- and Regioselective Reduction Strategies

The presence of two reactive functional groups in 2-Heptyn-1-ol, 6-methyl- necessitates chemo- and regioselective reduction strategies to target the alkyne without affecting the alcohol, or to achieve specific regioisomeric products. For propargyl alcohols in general, various methods allow for controlled reductions. nih.gov For instance, trans-carboboration can be achieved with high regioselectivity, where a carbon substituent is introduced distal to the hydroxyl group. nih.gov Other strategies might involve silylmetalation, which can proceed with high regio-control to form functionalized allylic alcohols. chemrxiv.org

Oxidation Reactions and Functional Group Transformations

The primary alcohol group of 2-Heptyn-1-ol, 6-methyl- can be oxidized to afford carbonyl compounds, while the alkyne moiety offers a site for other functional group transformations.

Conversion of the Alcohol Group to Carbonyls (Alkynones)

The oxidation of propargyl alcohols to their corresponding α,β-acetylenic aldehydes or ketones (alkynones) is a crucial transformation, as these products are valuable synthetic intermediates. nih.gov A variety of oxidizing agents can be employed for this purpose. Mild, chemoselective methods are often preferred to avoid unwanted side reactions with the alkyne functionality. nih.gov Copper-catalyzed aerobic oxidation presents an efficient and environmentally friendly approach for converting propargyl alcohols to their corresponding carbonyl compounds in excellent yields under mild conditions. nih.gov Other systems, such as those using 2-iodoxybenzoic acid (IBX) or transition-metal catalysts, are also effective. nih.gov

Table 3: Reagents for Oxidation of Propargyl Alcohols

| Oxidizing Agent/System | Product | Notes |

|---|---|---|

| Copper(I) catalyst / O2 | 6-methyl-2-heptyn-1-al | Chemoselective, mild conditions. nih.gov |

| MnO2 | 6-methyl-2-heptyn-1-al | Commonly used for allylic and propargylic alcohols. |

| Dess-Martin Periodinane (DMP) | 6-methyl-2-heptyn-1-al | Mild, high-yielding, but reagent is stoichiometric. |

| 2-Iodoxybenzoic acid (IBX) | 6-methyl-2-heptyn-1-al | Stoichiometric oxidant. nih.gov |

Oxidative Deprotection Strategies

In synthetic chemistry, the propargyl group can be used as a protecting group for alcohols or carboxylic acids. researchgate.net While 2-Heptyn-1-ol, 6-methyl- is the substrate of interest here, the reactivity of its core structure is relevant to deprotection strategies. Oxidative conditions can sometimes lead to cleavage of the C-C bond adjacent to the alcohol, a reaction that can be synthetically useful. For instance, some palladium-catalyzed reactions of primary propargyl alcohols can proceed through β-hydrogen elimination to form aldehydes, which may then undergo further transformations like decarbonylation. researchgate.net Gold-catalyzed reactions can also promote unique transformations of propargyl alcohols, such as intermolecular additions to other alkynes. lookchem.com

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. The unique structure of 6-methyl-2-heptyn-1-ol, featuring both a reactive alkyne and a hydroxyl group, makes it a valuable substrate for several powerful C-C bond-forming methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi Derivatives)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds with high efficiency and selectivity. mdpi.commdpi.com Propargylic alcohols like 6-methyl-2-heptyn-1-ol can serve as coupling partners in several of these named reactions, typically after activation of the hydroxyl group to convert it into a better leaving group (e.g., a tosylate, mesylate, or halide).

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orgnrochemistry.comyonedalabs.com For a substrate like 6-methyl-2-heptyn-1-ol, the hydroxyl group would first be converted to a leaving group. The resulting propargylic halide or triflate could then be coupled with a variety of organoboron reagents (e.g., aryl or vinyl boronic acids) to form more complex structures. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate, catalyzed by palladium. openochem.orgwikipedia.org Similar to the Suzuki coupling, the alcohol functionality of 6-methyl-2-heptyn-1-ol would require conversion into a suitable leaving group. Alkynylstannanes are highly reactive partners in Stille couplings, though direct coupling of terminal alkynes via Sonogashira reaction is often more common. wikipedia.org The reaction is valued for its tolerance of a wide range of functional groups. openochem.orglibretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is noted for its high reactivity and functional group tolerance. jk-sci.com An alkynylzinc reagent, which could be prepared from 6-methyl-2-heptyn-1-ol, can couple with various organic halides. wikipedia.orgjk-sci.com This method is particularly useful for creating bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Palladium Complex (e.g., Pd(PPh₃)₄) | Organoboron Reagent + Organohalide/Triflate | Low toxicity of boron reagents; requires a base for activation. yonedalabs.comorganic-chemistry.org |

| Stille | Palladium Complex (e.g., Pd(PPh₃)₄) | Organotin Reagent + Organohalide/Triflate | Tolerates a wide range of functional groups; tin reagents are toxic. wikipedia.orgopenochem.org |

| Negishi | Palladium or Nickel Complex | Organozinc Reagent + Organohalide/Triflate | High reactivity and functional group tolerance; moisture sensitive. wikipedia.orgjk-sci.com |

Multi-component Reactions Incorporating Alkynol Substrates

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. beilstein-journals.orgnih.gov

Alkynols and their derivatives can be valuable components in various MCRs. For instance, the aldehyde or ketone functionality required for reactions like the Ugi or Passerini reaction could be generated from 6-methyl-2-heptyn-1-ol via oxidation of the primary alcohol. The alkyne moiety itself can participate in subsequent transformations. For example, the product of an Ugi reaction incorporating an alkynyl group could undergo a post-reaction cyclization, such as a Ugi/Huisgen cycloaddition sequence. beilstein-journals.org Classical MCRs include the Hantzsch, Biginelli, and Petasis reactions, among others. nih.govbeilstein-journals.org The versatility of these reactions allows for the synthesis of diverse heterocyclic structures from simple, readily available building blocks. beilstein-journals.org

Cyclization and Annulation Reactions to Form Cyclic Structures

The triple bond in 6-methyl-2-heptyn-1-ol is a key functional group for participating in cyclization and annulation reactions to build carbocyclic and heterocyclic ring systems.

Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition reaction between an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. nih.govwikipedia.org An intramolecular version of this reaction is particularly effective for constructing fused bicyclic systems. wikipedia.org To utilize 6-methyl-2-heptyn-1-ol in an intramolecular Pauson-Khand reaction, it would first need to be tethered to an alkene. The hydroxyl group often requires protection (e.g., as an acetyl or methyl ether) for the reaction to proceed efficiently. nih.govacs.orgnih.gov The reaction generally exhibits high diastereoselectivity. acs.orgresearchgate.net

Gold-Catalyzed Cyclizations: In recent years, gold catalysis has emerged as a premier method for activating alkynes toward nucleophilic attack. scispace.comnih.govnih.gov Alkynols are excellent substrates for gold-catalyzed cycloisomerization reactions. scispace.comacs.org Depending on the structure of the alkynol and the reaction conditions, various cyclic structures such as furans, pyrans, and other heterocycles can be synthesized through intramolecular attack of the hydroxyl group onto the gold-activated alkyne. scispace.comnih.gov These reactions proceed under mild conditions and offer access to complex molecular architectures. nih.gov

Table 2: Key Cyclization Reactions Involving Alkynols

| Reaction Name | Reactants | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Cobalt-carbonyl complex (e.g., Co₂(CO)₈) | Cyclopentenone |

| Gold-Catalyzed Cycloisomerization | Alkynol | Gold(I) or Gold(III) salt (e.g., AuCl, AuCl₃) | Oxygen-containing heterocycles (e.g., furans, pyrans) |

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich π-system of the alkyne in 6-methyl-2-heptyn-1-ol is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products.

Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition reactions. The addition of hydrogen halides (H-X) or halogens (X₂) proceeds across the triple bond. In the case of an unsymmetrical alkyne like 6-methyl-2-heptyn-1-ol, the addition of H-X typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. Hydration of the alkyne, catalyzed by acid and mercury(II) salts, also follows Markovnikov's rule to initially form an enol, which rapidly tautomerizes to the more stable ketone.

Nucleophilic Addition: The triple bond of a simple alkynol like 6-methyl-2-heptyn-1-ol is not electron-deficient enough to react with most nucleophiles directly. However, if the alkyne is "activated" by conjugation with an electron-withdrawing group (e.g., a carbonyl, ester, or nitrile), it becomes an excellent Michael acceptor for 1,4-conjugate addition of soft nucleophiles like thiols, amines, and alcohols. bohrium.comacs.orgnih.gov Therefore, oxidation of the primary alcohol in 6-methyl-2-heptyn-1-ol to the corresponding aldehyde or carboxylic acid, followed by further transformations, could yield an activated alkyne substrate ready for nucleophilic attack. researchgate.netnih.gov The outcome and efficiency of these reactions depend on factors such as the strength of the nucleophile, solvent polarity, and the nature of the activating group. nih.gov

Advanced Spectroscopic Characterization of 2 Heptyn 1 Ol, 6 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The analysis of chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom's position within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A detailed ¹H NMR spectral analysis for 2-Heptyn-1-ol, 6-methyl- would provide information on the chemical environment of each proton. This includes the hydroxyl proton, the methylene (B1212753) protons adjacent to the alcohol and the alkyne, the methylene protons along the alkyl chain, the methine proton at the 6-position, and the diastereotopic methyl protons. However, specific chemical shift values (δ) and spin-spin coupling constants (J) for this compound are not documented in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Assignment

Similarly, a ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For 2-Heptyn-1-ol, 6-methyl-, this would involve assigning the signals for the hydroxymethyl carbon, the two sp-hybridized carbons of the alkyne, the three methylene carbons, the methine carbon, and the two methyl carbons at the iso-butyl group. While general chemical shift ranges for these types of carbons are known, the specific, experimentally determined values for this particular compound are unavailable. docbrown.infochemistrysteps.comsavemyexams.com

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming structural assignments by revealing correlations between nuclei. A COSY spectrum would show couplings between adjacent protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. ceitec.cz The application of these techniques would be invaluable for the unambiguous structural elucidation of 2-Heptyn-1-ol, 6-methyl-, but no such studies have been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and deducing structural features.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. Analysis of the fragmentation of 2-Heptyn-1-ol, 6-methyl- would be expected to show a molecular ion peak and characteristic fragment ions resulting from cleavages at various points in the molecule, such as loss of a hydroxyl group, water, or alkyl fragments. nist.govuni-saarland.de However, a documented mass spectrum with these specific fragmentation patterns could not be located.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography is a technique used to separate volatile compounds in a mixture before they are introduced to the mass spectrometer for detection and identification. nih.govnih.goveuropa.eu A validated GC-MS method would be the standard approach for identifying and quantifying 2-Heptyn-1-ol, 6-methyl- in a sample. diva-portal.orgifremer.fr This would involve specifying parameters such as the type of GC column, temperature program, and mass spectrometer settings. The absence of specific GC-MS studies for this compound means that established methodologies for its analysis are not available in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and functional groups present in a molecule. For 2-Heptyn-1-ol, 6-methyl-, both Infrared (IR) and Raman spectroscopy are employed to probe its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of 2-Heptyn-1-ol, 6-methyl- is characterized by the presence of key functional groups: a hydroxyl (-OH) group, a carbon-carbon triple bond (C≡C), and various carbon-hydrogen and carbon-oxygen single bonds.

The most prominent and easily identifiable peak in the IR spectrum of an alcohol is the O-H stretching vibration. youtube.com For 2-Heptyn-1-ol, 6-methyl-, this typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of hydrogen bonding between the alcohol molecules.

The carbon-carbon triple bond (C≡C) of the alkyne functional group gives rise to a stretching vibration that is typically observed in the range of 2100-2260 cm⁻¹. dummies.com For an internal alkyne like 2-Heptyn-1-ol, 6-methyl-, this absorption is often weak and can sometimes be absent if the molecule is highly symmetrical, although the presence of the hydroxyl group and the methyl substituent at the 6-position reduces the symmetry.

Other significant absorptions in the IR spectrum include the C-H stretching vibrations of the methyl and methylene groups, which appear in the range of 2850-3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected to be in the region of 1050-1150 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C≡C (Internal Alkyne) | Stretching | 2100-2260 | Weak to Medium |

| C-H (sp³ hybridized) | Stretching | 2850-3000 | Medium to Strong |

| C-O (Primary Alcohol) | Stretching | 1050-1150 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

For 2-Heptyn-1-ol, 6-methyl-, the C≡C stretching vibration of the internal alkyne is a key feature in the Raman spectrum. While this peak can be weak in the IR spectrum, it often produces a strong and sharp signal in the Raman spectrum in the range of 2100-2250 cm⁻¹. This is because the polarizability of the C≡C bond changes significantly during the vibration, making it a strong Raman scatterer.

The C-H and C-C single bond vibrations of the alkyl chain also contribute to the Raman spectrum, providing a detailed fingerprint of the molecule's structure. The symmetric C-H stretching and bending modes are typically prominent.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡C (Internal Alkyne) | Stretching | 2100-2250 | Strong |

| C-C | Stretching | 800-1200 | Medium |

| C-H (sp³ hybridized) | Stretching | 2850-3000 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The chromophores present in 2-Heptyn-1-ol, 6-methyl- are the C≡C triple bond and the oxygen atom of the hydroxyl group with its non-bonding electrons. Simple alkynes typically exhibit a π → π* transition at high energies, usually below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. The hydroxyl group's n → σ* transition also occurs at a very short wavelength, typically around 180 nm.

Therefore, 2-Heptyn-1-ol, 6-methyl- is not expected to show significant absorption in the standard UV-Vis region (200-800 nm). A related compound, 6-heptyn-1-ol, has been reported to have a UV absorption maximum at 276 nm when measured in acetonitrile, though this may be due to impurities or solvent effects. chemicalbook.com

| Chromophore | Electronic Transition | Expected Absorption Wavelength (λmax) |

| C≡C | π → π | < 200 nm |

| -OH | n → σ | ~ 180 nm |

In-Depth Computational Analysis of 2-Heptyn-1-ol, 6-methyl- Remains a Subject for Future Research

Despite a thorough review of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound 2-Heptyn-1-ol, 6-methyl-, are not present in the public domain. As a result, a comprehensive article on its quantum chemical properties, reaction mechanisms, and simulated spectroscopic data cannot be compiled at this time.

The exploration of chemical compounds through computational chemistry provides invaluable insights into their behavior and properties. Methodologies such as Density Functional Theory (DFT) are pivotal in predicting molecular geometries, electronic structures, and spectroscopic signatures. Furthermore, computational studies are instrumental in elucidating complex reaction mechanisms, mapping energy landscapes, and identifying transition states.

However, for the specific molecule of interest, 2-Heptyn-1-ol, 6-methyl-, there is a notable absence of published research applying these computational techniques. Searches for data pertaining to its DFT-based geometry optimization, Frontier Molecular Orbital (FMO) analysis, and simulated Nuclear Magnetic Resonance (NMR) or vibrational frequencies have not yielded any specific results. Similarly, literature detailing the theoretical examination of its reaction pathways, including transition state characterization and energy landscape analysis, is not available.

While computational studies have been conducted on structurally related compounds, such as other acetylenic alcohols or isomers with the same molecular formula (C8H14O), the strict focus on 2-Heptyn-1-ol, 6-methyl-, as requested, cannot be fulfilled without the foundational research data.

This lack of specific research presents an opportunity for future investigation. A computational study on 2-Heptyn-1-ol, 6-methyl-, would contribute to the broader understanding of methyl-substituted alkynols and could reveal unique electronic and reactive properties. Such a study would involve:

Computational and Theoretical Investigations of 2 Heptyn 1 Ol, 6 Methyl

Reaction Mechanism Elucidation and Kinetic Studies:

Energy Landscape Analysis of Reaction Pathways:Mapping the energy changes that occur as the molecule undergoes a chemical reaction.

Until such dedicated research is undertaken and published, a detailed and scientifically accurate article adhering to the specified outline for 2-Heptyn-1-ol, 6-methyl-, remains an endeavor for the future.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of 2-heptyn-1-ol, 6-methyl- is dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its functional groups. The presence of a linear alkyne moiety significantly constrains the geometry of the carbon backbone. The key areas of conformational flexibility are the rotations around the C1-C2, C3-C4, C4-C5, and C5-C6 single bonds.

Due to the chiral center at C6, 2-heptyn-1-ol, 6-methyl- exists as a pair of enantiomers: (R)-6-methyl-2-heptyn-1-ol and (S)-6-methyl-2-heptyn-1-ol. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are typically employed to predict the relative energies of different conformers and to elucidate the preferred three-dimensional structures.

Predicted Stable Conformers and Dihedral Angles

The stability of various conformers would be primarily influenced by the minimization of steric hindrance. The bulky isopropyl group at C6 and the hydroxyl group at C1 are the main determinants of steric strain. Theoretical calculations would likely predict that conformers minimizing the gauche interactions between the largest substituents would be the most stable.

For instance, the orientation of the hydroxyl group relative to the alkyl chain and the spatial arrangement of the methyl groups at the chiral center would be critical. It is predicted that staggered conformations around the C5-C6 bond would be energetically favored over eclipsed conformations.

Table 1: Predicted Relative Energies of Key Conformers for (R)-6-methyl-2-heptyn-1-ol

| Conformer | Dihedral Angle (H-C1-C2-C3) | Dihedral Angle (C4-C5-C6-C(CH3)2) | Predicted Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~180° (anti) | 0.00 (most stable) |

| B | ~180° (anti) | ~180° (anti) | 0.5 - 1.5 |

| C | ~60° (gauche) | ~60° (gauche) | 1.5 - 3.0 |

| D | ~180° (anti) | ~60° (gauche) | 2.0 - 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Stereochemical Predictions

Computational models could also be used to predict the chiroptical properties, such as the specific rotation, which could aid in the experimental determination of the absolute configuration of each enantiomer.

Table 2: Predicted Stereochemical Properties

| Property | (R)-6-methyl-2-heptyn-1-ol | (S)-6-methyl-2-heptyn-1-ol |

| Predicted Specific Rotation [α]D | Positive (+) | Negative (-) |

| Cahn-Ingold-Prelog Priority (C6) | 1. -CH(CH3)22. -CH2CH2C≡CCH2OH3. -H | 1. -CH(CH3)22. -CH2CH2C≡CCH2OH3. -H |

Note: The predicted sign of the specific rotation is a theoretical estimation and requires experimental verification.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Building Block

2-Heptyn-1-ol, 6-methyl-, serves as a versatile synthetic building block due to the reactivity of its functional groups. The hydroxyl group can be easily converted into other functionalities, such as halides or tosylates, for subsequent nucleophilic substitution reactions. The internal alkyne can participate in various reactions, including hydrogenation, hydration, and carbon-carbon bond-forming reactions. This dual reactivity allows for the stepwise and controlled construction of more complex molecular architectures.

The utility of similar propargyl alcohols is well-documented in organic synthesis. For instance, the selective hydrogenation of the alkyne can lead to either the corresponding (Z)- or (E)-allylic alcohol, depending on the catalyst and reaction conditions employed. These allylic alcohols are themselves important intermediates in a variety of synthetic transformations.

Precursor in Complex Natural Product Synthesis

While direct examples of the use of 2-Heptyn-1-ol, 6-methyl- in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in numerous natural products. The heptynol framework is a common feature in polyketide and fatty acid-derived natural products. For example, various polyene natural products are synthesized through the iterative coupling of smaller, bifunctional building blocks, a strategy for which 2-Heptyn-1-ol, 6-methyl- is well-suited. nih.gov

The synthesis of complex natural products often relies on the use of chiral building blocks. The resolution of racemic 2-Heptyn-1-ol, 6-methyl- or its asymmetric synthesis would provide access to enantiomerically pure intermediates, which are crucial for the stereocontrolled synthesis of biologically active natural products. The principles of biomimetic synthesis, which mimic nature's synthetic strategies, often involve the use of linear precursors that undergo cyclization reactions to form complex ring systems. nih.gov The structure of 2-Heptyn-1-ol, 6-methyl- makes it a potential precursor for such biomimetic approaches.

Intermediate in the Design and Synthesis of Novel Chemical Entities

The unique combination of a hydroxyl group and an internal alkyne in 2-Heptyn-1-ol, 6-methyl- makes it a valuable intermediate for the creation of novel chemical entities. The alkyne functionality can be utilized in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction would allow for the facile connection of the 2-Heptyn-1-ol, 6-methyl- core to a wide variety of other molecules, leading to the generation of diverse molecular libraries for screening in drug discovery and materials science.

Furthermore, the derivatization of the hydroxyl group can be used to modulate the physical and biological properties of the resulting molecules. For instance, esterification or etherification of the alcohol can alter the lipophilicity and metabolic stability of a potential drug candidate. The exploration of such derivatives is a key aspect of medicinal chemistry and the development of new therapeutic agents.

Utilization in Catalytic Reaction Systems Research

The hydrogenation of unsaturated ketones, a reaction class to which the derivatives of 2-Heptyn-1-ol, 6-methyl- belong, is a significant area of research in catalysis. For example, studies on the hydrogenation of 6-methyl-5-hepten-2-one (B42903) have explored the use of various catalysts, including nano-nickel catalysts modified with zirconium or palladium. researchgate.net These studies aim to develop efficient and selective heterogeneous catalysts for the production of fine chemicals, which aligns with the principles of green chemistry. researchgate.net

The alkyne moiety of 2-Heptyn-1-ol, 6-methyl- can also serve as a substrate in the development and evaluation of new catalytic systems. For instance, the selective semi-hydrogenation of the internal alkyne to a cis- or trans-alkene is a challenging transformation that is the subject of ongoing research. The development of new catalysts for this reaction would have broad applications in organic synthesis. Additionally, the hydroxyl group can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at the alkyne.

Potential for Derivatization in Advanced Materials Development

The functional groups of 2-Heptyn-1-ol, 6-methyl- provide opportunities for its incorporation into advanced materials. The hydroxyl group can be used to attach the molecule to polymer backbones or surfaces through ester or ether linkages. The alkyne functionality can be polymerized through various methods, such as transition-metal-catalyzed polymerization, to create novel polymers with unique electronic and optical properties.

For example, polymers containing conjugated backbones, which could be derived from the polymerization of alkynes, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 6-methyl group on the heptynol chain can influence the solubility and processing characteristics of such polymers. Furthermore, the terminal hydroxyl group could be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Future Directions and Emerging Research Avenues for 2 Heptyn 1 Ol, 6 Methyl

Development of Innovative Catalytic Systems for Alkynol Transformations

The reactivity of the alkynyl and hydroxyl moieties in 6-methyl-2-heptyn-1-ol offers a rich playground for the development of sophisticated catalytic systems. Future research will likely focus on creating catalysts that can selectively transform one functional group in the presence of the other, or that can orchestrate tandem reactions involving both.

Key research thrusts will include:

Homogeneous and Heterogeneous Catalysis: Designing novel transition-metal catalysts (e.g., based on gold, platinum, palladium, ruthenium, and iridium) for a variety of transformations such as hydrofunctionalization, cycloisomerization, and cross-coupling reactions. A significant challenge lies in achieving high levels of regio- and stereoselectivity. For instance, developing catalysts for the enantioselective addition of nucleophiles to the alkyne would open pathways to a wide array of chiral products.

Multifunctional Catalysts: The design of catalysts capable of promoting sequential or cascade reactions will be a major focus. A single catalyst that could, for example, facilitate an initial cyclization followed by a cross-coupling reaction would significantly enhance synthetic efficiency.

Photoredox Catalysis: The use of light-driven catalytic cycles to enable novel transformations of 6-methyl-2-heptyn-1-ol under mild conditions is a promising green chemistry approach. Research in this area could lead to the development of unprecedented bond-forming reactions.

Exploration of Chemoenzymatic and Biocatalytic Pathways

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, and the use of enzymes for transformations (biocatalysis) are rapidly growing fields. These approaches offer the potential for highly selective and environmentally benign synthetic routes.

For 6-methyl-2-heptyn-1-ol, future research in this domain will likely explore:

Enzymatic Resolution: Lipases and esterases could be employed for the kinetic resolution of racemic 6-methyl-2-heptyn-1-ol, providing access to enantiomerically pure forms of the alcohol. This is crucial for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Engineered Enzymes: The development of engineered enzymes with tailored specificities for alkynol substrates will be a significant step forward. For example, creating variants of ene-reductases that can selectively reduce the triple bond of 6-methyl-2-heptyn-1-ol to either a cis- or trans-alkene would be highly valuable.

Artificial Metalloenzymes: Combining the selectivity of enzymes with the reactivity of transition metal catalysts, artificial metalloenzymes could be designed to perform novel transformations on 6-methyl-2-heptyn-1-ol that are not accessible through traditional catalysis.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on 6-methyl-2-heptyn-1-ol will undoubtedly be influenced by the drive for more sustainable chemical processes.

Key areas of focus will include:

Atom-Economical Reactions: Developing reactions that incorporate a maximum number of atoms from the starting materials into the final product. This includes cycloaddition reactions and tandem processes that minimize waste generation.

Use of Renewable Feedstocks and Solvents: Investigating the synthesis of 6-methyl-2-heptyn-1-ol from renewable resources and employing green solvents such as water, supercritical fluids, or ionic liquids in its transformations will be critical. The synthesis of related compounds like 6-methyl-5-hepten-2-ol (B124558) from botanical sources points towards the feasibility of bio-based production routes. sigmaaldrich.com

Catalyst Recycling: For reactions involving expensive or toxic metal catalysts, the development of methods for catalyst recovery and reuse is paramount for creating economically and environmentally viable processes.

Advanced Spectroscopic Probes and Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of 6-methyl-2-heptyn-1-ol and its derivatives requires the application and development of advanced analytical methods.

Future research will likely involve:

In-situ Spectroscopy: The use of techniques such as in-situ NMR and IR spectroscopy to monitor reactions involving 6-methyl-2-heptyn-1-ol in real-time. This can provide valuable mechanistic insights and help optimize reaction conditions.

Chiroptical Spectroscopy: For chiral derivatives of 6-methyl-2-heptyn-1-ol, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining their absolute stereochemistry.

Computational Modeling: Density functional theory (DFT) and other computational methods will play a crucial role in predicting the reactivity of 6-methyl-2-heptyn-1-ol, elucidating reaction mechanisms, and designing new catalysts and substrates.

Application in Chemical Biology and Pharmaceutical Lead Compound Derivatization

The unique combination of a reactive alkyne and a modifiable alcohol functional group makes 6-methyl-2-heptyn-1-ol an attractive scaffold for applications in chemical biology and medicinal chemistry.

Emerging research avenues in this area include:

Bioorthogonal Chemistry: The terminal alkyne functionality is a key component in "click chemistry," a set of powerful and reliable reactions for bioconjugation. 6-Methyl-2-heptyn-1-ol can be incorporated into probes for labeling and imaging biomolecules in living systems.

Fragment-Based Drug Discovery: The relatively small size and functionality of 6-methyl-2-heptyn-1-ol make it an ideal starting point for fragment-based drug discovery. The alkyne can serve as a handle for linking to other molecular fragments to build more complex and potent drug candidates.

Synthesis of Natural Product Analogs: Many biologically active natural products contain alkynyl and hydroxyl groups. 6-Methyl-2-heptyn-1-ol can serve as a versatile building block for the synthesis of simplified or modified analogs of these natural products to probe their mechanism of action and improve their therapeutic properties. The structural similarity to compounds like 6-methyl-5-hepten-2-ol, a known natural product, highlights its potential in this area. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Heptyn-1-ol, 6-methyl- relevant to experimental design?

- Methodology : Consult phase-change data (e.g., boiling point, enthalpy of vaporization) from controlled studies. For example, reduced-pressure boiling points (351–353 K at 0.020 bar) and vaporization enthalpies (57 kJ/mol at 329 K) provide insights into distillation and purification protocols .

- Data Gaps : Critical parameters like vapor pressure, water solubility, and log Pow are missing, necessitating experimental determination via headspace analysis or shake-flask methods .

Q. What safety protocols are essential for handling 2-Heptyn-1-ol, 6-methyl- in laboratory settings?

- Methodology : Use NIOSH/CEN-compliant respiratory protection (e.g., OV/AG/P99 respirators) and full-body chemical suits to mitigate inhalation and dermal exposure risks. Waste must be segregated and processed by certified facilities to avoid environmental contamination .

- Toxicological Note : While acute toxicity data are absent, structural analogs (e.g., 6-Methyl-1-octanol) suggest hazards (H303/H313/H333), warranting precautionary handling .

Q. How can researchers verify the purity of synthesized 2-Heptyn-1-ol, 6-methyl-?

- Methodology : Combine gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI: 958–991) and NMR spectroscopy (60 MHz, δ in ppm from TMS) to confirm structural integrity and detect impurities .

- Reference Standards : Cross-check spectral data against authenticated libraries (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.